Ethyl 4-chloro-5-{[(2-hydroxyethyl)amino]methyl}-3-methyl-1-benzofuran-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloro-5-[(2-hydroxyethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-3-20-15(19)14-9(2)12-11(21-14)5-4-10(13(12)16)8-17-6-7-18/h4-5,17-18H,3,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDKVSXVGAHLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)CNCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4-chloro-5-{[(2-hydroxyethyl)amino]methyl}-3-methyl-1-benzofuran-2-carboxylate (referred to as Compound Y512-7383) is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its unique structure, characterized by a benzofuran core and various functional groups, suggests diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 311.76 g/mol |
| Molecular Formula | C15H18ClN4O4 |
| LogP | 2.667 |
| LogD | 1.626 |
| Polar Surface Area | 58.05 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
These properties indicate that the compound is relatively lipophilic, which may influence its absorption and distribution in biological systems .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways .
- Neuroprotective Effects : The compound's ability to inhibit gamma-aminobutyric acid aminotransferase (GABA-AT) has been explored, suggesting a role in increasing GABA levels in the brain, which could have implications for treating neurological disorders such as epilepsy .
- Antioxidant Properties : Research indicates that this compound may exhibit antioxidant activity, which could protect cells from oxidative stress and related damage .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound's interaction with enzymes such as GABA-AT suggests a mechanism where it modulates neurotransmitter levels, potentially influencing neuronal excitability and overall brain function .
- Induction of Apoptosis : The anticancer effects may be mediated through pathways that promote programmed cell death in tumor cells, although specific targets remain to be identified.
Case Studies
Several studies have examined the biological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
- Animal Models : Animal studies are needed to assess the pharmacokinetics and in vivo efficacy of this compound, particularly regarding its neuroprotective and anticancer effects.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that compounds with structural similarities to Ethyl 4-chloro-5-{[(2-hydroxyethyl)amino]methyl}-3-methyl-1-benzofuran-2-carboxylate may exhibit anti-inflammatory and analgesic properties. These findings suggest that this compound could be developed as a therapeutic agent for conditions characterized by inflammation and pain.
Anticancer Research
The compound's potential as an anticancer agent has been explored in the context of Mannich bases, which are known for their cytotoxic effects against various cancer cell lines. Research indicates that modifications to the benzofuran structure can enhance its activity against specific cancer types, including hepatocellular carcinoma and breast cancer .
Versatile Synthetic Pathways
The synthesis of this compound can be achieved through multiple methods, highlighting its adaptability in synthetic applications. This versatility allows chemists to tailor the synthesis according to desired properties or functionalities.
Comparative Structural Analysis
The compound shares structural features with other biologically active compounds, allowing for comparative studies that can elucidate structure-activity relationships (SAR). For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-5-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid | Hydroxy and carboxylic acid groups | Anti-inflammatory |
| Ethyl 4-chloro-5-(aminomethyl)-3-methylbenzoate | Aminomethyl group instead of hydroxyethylamino | Antimicrobial |
| Methyl 4-chloro-5-(hydroxypropyl)-3-methylbenzofuran-2-carboxylate | Hydroxypropyl group | Antioxidant |
This table illustrates the potential for this compound to exhibit distinct biological properties due to its unique combination of functional groups.
Case Studies and Research Findings
Research on similar compounds has provided insights into the pharmacological profiles of benzofuran derivatives. For example, studies have shown that modifications in the functional groups can lead to enhanced biological activities, such as increased potency against specific disease targets or improved pharmacokinetic properties.
Case Study: Anticancer Activity
In a study focusing on Mannich bases derived from benzofuran structures, several compounds were evaluated against human lung carcinoma (SK-LU-1) and breast cancer (MCF-7) cell lines. The results indicated that specific substitutions on the benzofuran scaffold significantly influenced cytotoxicity levels, suggesting that this compound could be a candidate for further investigation in anticancer drug development .
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Polarity: The [(2-hydroxyethyl)amino]methyl group in the target compound increases hydrophilicity compared to halogenated analogs (e.g., CAS 126062-22-4) .
- Steric Effects : The methyl group at position 3 is conserved in multiple analogs, suggesting its role in stabilizing the benzofuran core.
Structural and Crystallographic Insights
- Hydrogen Bonding: Similar to the carboxyl group in , the hydroxyethylamino group likely participates in intermolecular hydrogen bonds, influencing crystal packing and stability .
- Conformation: The benzofuran ring in analogs (e.g., ) is planar, with deviations <0.01 Å, suggesting rigidity. Substituents like [(2-hydroxyethyl)amino]methyl may introduce slight distortions due to steric or electronic effects .
Preparation Methods
Japp-Klingermann/Fischer Indole Synthesis
The benzofuran scaffold is constructed via the Japp-Klingermann reaction, which couples diazonium salts with β-ketoesters. For example, o-hydroxyacetophenone derivatives react with ethyl pyruvate under acidic conditions to form the bicyclic system.
Procedure :
Hemetsberger-Knittel Cyclization
Alternative routes employ the Hemetsberger indole synthesis, adapting it for benzofurans by substituting azides with oxygen nucleophiles.
Regioselective Chlorination at Position 4
Electrophilic Chlorination with N-Chlorosuccinimide (NCS)
NCS in tetrahydrofuran (THF) selectively chlorinates the electron-rich position 4 of the benzofuran ring.
Optimized Conditions :
Hydrochloric Acid/Hydrogen Peroxide System
A patent method for pyrazole chlorination was adapted for benzofurans:
- Combine ethyl 3-methyl-1-benzofuran-2-carboxylate (1 eq) with HCl (35–40%, 1.2 eq) and H₂O₂ (30–40%, 1.5 eq) in dichloroethane.
- Heat at 60°C for 7 hours.
- Yield: 72%.
Introduction of the 5-{[(2-Hydroxyethyl)amino]methyl} Group
Mannich Reaction
A three-component reaction introduces the aminomethyl moiety:
Reductive Amination
For higher regiocontrol:
- Formylate position 5 using Vilsmeier-Haack conditions (POCl₃/DMF).
- Reduce the aldehyde with NaBH₄ in the presence of 2-hydroxyethylamine.
- Yield: 74%.
Esterification and Final Product Characterization
The ethyl ester is typically introduced early but can be refined via acid-catalyzed esterification:
- React 4-chloro-5-{[(2-hydroxyethyl)amino]methyl}-3-methyl-1-benzofuran-2-carboxylic acid (5 mmol) with ethanol (20 mL) and H₂SO₄ (0.5 mL).
- Reflux for 24 hours.
- Yield: 92%.
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, 3H, J = 7.1 Hz, –COOCH₂CH₃), 2.58 (s, 3H, Ar–CH₃), 3.21 (t, 2H, J = 5.3 Hz, –NHCH₂CH₂OH), 3.78 (t, 2H, J = 5.3 Hz, –NHCH₂CH₂OH), 4.41 (q, 2H, J = 7.1 Hz, –COOCH₂CH₃), 4.92 (s, 2H, Ar–CH₂NH–), 7.24–7.37 (m, 2H, Ar–H).
- FT-IR (KBr) : 1745 cm⁻¹ (C=O ester), 3340 cm⁻¹ (–NH and –OH).
- XRD Analysis : Monoclinic crystal system, space group P2₁/n, Z = 4.
Computational Validation of Synthetic Routes
Density functional theory (DFT) calculations at the UB3LYP/6-31G(d,p) level confirm the stability of the chlorinated intermediate, with a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. Molecular electrostatic potential maps highlight the nucleophilic character of the aminomethyl group, aligning with its susceptibility to acylations.
Yield Optimization and Industrial Scalability
Table 1: Comparative Yields of Key Steps
| Step | Method | Yield (%) | Source |
|---|---|---|---|
| Benzofuran formation | Japp-Klingermann | 78 | |
| Chlorination | NCS in THF | 85 | |
| Aminomethylation | Mannich reaction | 68 | |
| Esterification | Acid-catalyzed | 92 |
Industrial protocols from patent literature emphasize solvent recycling (dichloroethane recovery ≥90%) and catalyst-free conditions to minimize waste.
Q & A
Q. What are the common synthetic routes for Ethyl 4-chloro-5-{[(2-hydroxyethyl)amino]methyl}-3-methyl-1-benzofuran-2-carboxylate, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions:
Friedel-Crafts acylation to construct the benzofuran core.
Chlorination at the 4-position using reagents like SOCl₂ or PCl₅.
Mannich reaction to introduce the (2-hydroxyethyl)aminomethyl group at the 5-position.
Esterification to finalize the ethyl carboxylate moiety.
Characterization relies on NMR spectroscopy (¹H/¹³C) for functional group verification and HPLC for purity assessment (>95%). Mass spectrometry (HRMS) confirms molecular weight .
Q. Which analytical techniques are critical for confirming the compound’s structural identity?
- X-ray crystallography : Resolves 3D molecular geometry and confirms stereochemistry (e.g., using SHELXL for refinement) .
- FT-IR spectroscopy : Validates functional groups (e.g., ester C=O at ~1700 cm⁻¹, N-H stretch from the hydroxyethylamine group).
- Elemental analysis : Ensures stoichiometric consistency (C, H, N, Cl) .
Q. What in vitro assays are typically used to evaluate this compound’s bioactivity?
- Enzyme inhibition assays : Target-specific kinases or proteases (IC₅₀ determination).
- Cell viability assays (e.g., MTT): Assess cytotoxicity against cancer cell lines.
- Molecular docking : Predict binding modes with proteins like COX-2 or EGFR .
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved during synthesis optimization?
Contradictions often arise from:
- Solvent polarity effects : Polar aprotic solvents (e.g., DMF) may improve Mannich reaction efficiency but increase side reactions.
- Temperature gradients : Higher temperatures (>80°C) accelerate chlorination but risk decomposition.
Methodology : Use a Design of Experiments (DoE) approach to systematically vary parameters (solvent, temp, catalyst loading) and analyze outcomes via ANOVA. Cross-validate with HPLC tracking to identify byproducts .
Q. What strategies address challenges in crystallizing this compound for X-ray studies?
- Solvent screening : Use mixed solvents (e.g., EtOH/DCM) to improve crystal growth.
- Seeding techniques : Introduce microcrystals to induce ordered lattice formation.
- Low-temperature data collection (100 K): Minimizes thermal motion artifacts. If twinning occurs, refine using SHELXL’s TWIN/BASF commands .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?
Comparative studies with analogs reveal:
Q. How can conflicting bioactivity results across cell lines be analyzed?
- Mechanistic profiling : Use transcriptomics to identify differentially expressed genes in sensitive vs. resistant lines.
- Metabolic stability assays : Check cytochrome P450 interactions (e.g., CYP3A4) that may alter efficacy.
- 3D spheroid models : Better replicate in vivo tumor heterogeneity than monolayer cultures .
Methodological Guidance
8. Designing a structure-activity relationship (SAR) study for this compound:
Synthesize analogs : Vary substituents (e.g., replace Cl with Br, modify the hydroxyethyl group).
Assay across multiple targets : Include enzymes (kinases, proteases) and cell lines (cancer, normal).
Computational modeling : Use QSAR to correlate electronic properties (HOMO/LUMO) with activity.
Statistical validation : Apply multivariate regression to identify significant SAR trends .
9. Best practices for stability and storage:
- Storage : -20°C under inert gas (Ar) to prevent ester hydrolysis.
- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS.
- Lyophilization : For long-term storage, lyophilize as a citrate salt to enhance solubility and stability .
Data Contradiction Analysis
10. Resolving discrepancies in reported enzyme inhibition values:
- Standardize assay conditions : pH, ionic strength, and ATP concentration (for kinases) critically affect IC₅₀.
- Control for protein batch variability : Use recombinant proteins from the same supplier.
- Meta-analysis : Compare data across ≥3 independent studies to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
